molecular formula C12H8N2O B3349813 Benzo[h]-1,6-naphthyridin-5(6H)-one CAS No. 23985-95-7

Benzo[h]-1,6-naphthyridin-5(6H)-one

Cat. No. B3349813
CAS RN: 23985-95-7
M. Wt: 196.2 g/mol
InChI Key: JMTLQELGMAHUEB-UHFFFAOYSA-N
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Description

“6H-benzo[c]chromene” is a chemical compound . It’s a part of the chromene family of compounds, which are often involved in various biological activities .


Synthesis Analysis

A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .


Molecular Structure Analysis

The molecular formula of “6H-benzo[c]chromene” is C13H10O . The average mass is 182.218 Da and the monoisotopic mass is 182.073166 Da .


Chemical Reactions Analysis

The synthesis of 6H-benzo[c]chromene involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6H-benzo[c]chromene” include a molecular formula of C13H10O, an average mass of 182.218 Da, and a monoisotopic mass of 182.073166 Da .

Safety And Hazards

While specific safety and hazard information for “Benzo[h]-1,6-naphthyridin-5(6H)-one” is not available, it’s important to note that benzodiazepines, a related class of compounds, carry a risk of increased sedation, cognitive impairment, and respiratory depression .

Future Directions

Future research could focus on developing new synthesis methods for “Benzo[h]-1,6-naphthyridin-5(6H)-one” and related compounds, as well as exploring their potential applications in various fields .

properties

IUPAC Name

6H-benzo[h][1,6]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-9-5-3-7-13-11(9)8-4-1-2-6-10(8)14-12/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLQELGMAHUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446807
Record name 6H-benzo[h][1,6]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[h]-1,6-naphthyridin-5(6H)-one

CAS RN

23985-95-7
Record name 6H-benzo[h][1,6]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Cailly, M Begtrup - Tetrahedron, 2010 - Elsevier
Benzo[h]-1,6-naphthyridines and 5-ones, selectively functionalized at C-2, C-3, C-5 and C-10, were obtained by alkyllithium-, lithium amide- or potassium hydroxide-induced anionic …
Number of citations: 12 www.sciencedirect.com
Y Fang - 2016 - mspace.lib.umanitoba.ca
Flow chemistry can be characterized as a continuous chemical reaction system performed in solution in connecting tubing and flow reactors which is efficient. Photochemistry is the …
Number of citations: 3 mspace.lib.umanitoba.ca
P Nealmongkol, J Calmes, S Ruchirawat, N Thasana - Tetrahedron, 2017 - Elsevier
The chemoselective synthesis of phenanthridinones was studied using copper(I)- and palladium(II)-catalyzed Csingle bondN bond formation with various bases, ligands, and solvents. …
Number of citations: 11 www.sciencedirect.com
L Basolo, EM Beccalli, E Borsini, G Broggini - Tetrahedron, 2009 - Elsevier
The use of the palladium-catalyzed direct arylation was successfully tested on different electron-deficient heterocycles. The results demonstrate the effectiveness of the method based …
Number of citations: 54 www.sciencedirect.com

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